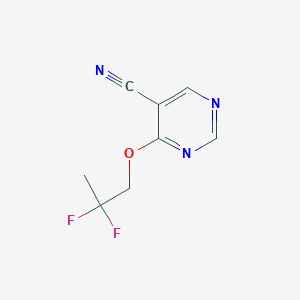

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile

Vue d'ensemble

Description

“4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C8H7F2N3O and a molecular weight of 199.161. It is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of pyrimidine-5-carbonitrile derivatives involves various chemical reactions . The compounds are evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .Molecular Structure Analysis

The molecular structure of “4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile” has been elucidated by single crystal X-ray diffraction . Molecular docking studies have been carried out to examine the binding mode of the synthesized compounds against the proposed targets; EGFR WT and EGFR T790M .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine-5-carbonitrile derivatives have been studied . The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile” include a molecular formula of C8H7F2N3O and a molecular weight of 199.161.Applications De Recherche Scientifique

Synthesis and Derivative Development

Studies have detailed the synthesis of novel pyrimidine derivatives, showcasing methods for creating compounds with potential pharmaceutical applications. For instance, trifluoromethylated analogues of dihydroorotic acid were synthesized, exploring the utility of pyrimidine derivatives in medicinal chemistry through Michael-like conjugate hydrocyanation reactions (Sukach et al., 2015). Furthermore, the development of pyrazolo[3,4-d]pyrimidine derivatives and their anti-bacterial activity have been investigated, indicating the relevance of pyrimidine carbonitriles in creating antimicrobial agents (Rostamizadeh et al., 2013).

Antimicrobial and Antitumor Activities

Several studies have evaluated the antimicrobial and antitumor activities of pyrimidine-5-carbonitrile derivatives. Novel thiopyrimidine analogues exhibited significant inhibitory activity against leukemia and moderate activity against other cancer cell lines, showcasing the therapeutic potential of these compounds (Taher & Helwa, 2012). Additionally, pyrimidine carbonitrile derivatives have been synthesized and characterized for their antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhat & Begum, 2021).

Molecular Docking and Antiproliferative Agents

Research has also focused on the synthesis of benzyloxyphenyl pyrimidine-5-carbonitrile derivatives as potential apoptotic antiproliferative agents, with some compounds showing significant cytotoxic effects on cancer cells. This highlights the importance of pyrimidine derivatives in developing new cancer therapies (Al‐Mahmoudy et al., 2021).

Antibacterial Activity of Nitrile-Armed Compounds

Compounds armed with nitrile groups have shown good in vitro antibacterial activities, suggesting the role of nitriles as important pro-drugs in the development of new antibacterial agents (Dongre et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites .

Result of Action

The inhibition of EGFR by 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

4-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONWXBZYKBBNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NC=NC=C1C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)